2,4-Dibromopyridine-3-methanol

Overview

Description

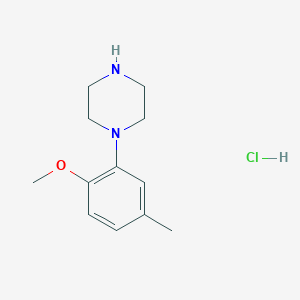

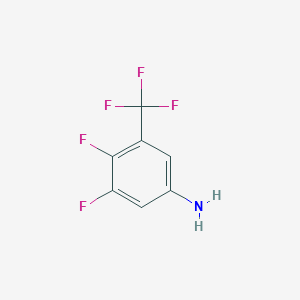

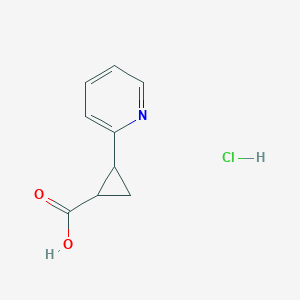

2,4-Dibromopyridine-3-methanol is a chemical compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 g/mol . The compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CN=C(C(=C1Br)CO)Br . This indicates that the compound contains a pyridine ring with bromine atoms at the 2 and 4 positions and a methanol group at the 3 position . Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 266.92 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Synthesis and Catalysis

- Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine undergoes regioselective Suzuki cross-coupling reactions with alkenyl(aryl) boronic acids to produce 4-bromo-2-carbon substituted pyridines. This demonstrates its utility in creating complex organic structures under mild conditions, highlighting the chemical's potential as a building block in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).

Material Science

- Metal-Organic Frameworks (MOFs) : The study of gases and vapors adsorption on nanoporous Ni2(4,4'-Bipyridine)3(NO3)4 templated with methanol elucidates structural effects on adsorption kinetics, suggesting applications of 2,4-dibromopyridine derivatives in developing advanced materials for gas storage and separation (Fletcher et al., 2004).

Organic Synthesis

- Spin State Behaviour and Complex Formation : The synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine from 4-hydroxy-2,6-dibromopyridine shows its applicability in creating compounds with specific spin states, relevant for materials science and molecular electronics. The formation of iron(II) complex salts with varying spin states from the methanol solvates of this compound is particularly notable (Cook & Halcrow, 2015).

- N-Methylation and Transfer Hydrogenation : Methanol's role as both a C1 synthon and H2 source for selective N-methylation of amines, using RuCl3.xH2O as a catalyst, showcases the chemical's utility in modifying nitrogen-containing heterocycles, a class to which 2,4-dibromopyridine-3-methanol is related. This work underscores the potential for using methanol in green chemistry applications (Sarki et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

(2,4-dibromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSAOEJBYMLTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)